4-[(5-{[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamoyl}-4-methyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid
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Overview
Description
4-{[5-({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}-4-OXOBUTANOIC ACID is a complex organic compound that features an indole moiety, a thiazole ring, and a butanoic acid group. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}-4-OXOBUTANOIC ACID involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis and the Bartoli indole synthesis . The thiazole ring can be introduced via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea . The final step involves coupling the indole and thiazole moieties with the butanoic acid group under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of the indole and thiazole intermediates, followed by a final coupling step in a batch reactor .
Chemical Reactions Analysis
Types of Reactions
4-{[5-({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}-4-OXOBUTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions on the thiazole ring.
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives from oxidation, alcohols from reduction, and various substituted thiazole derivatives from nucleophilic substitution .
Scientific Research Applications
4-{[5-({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}-4-OXOBUTANOIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[5-({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}-4-OXOBUTANOIC ACID involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The thiazole ring can interact with metal ions and other biomolecules, influencing their function . These interactions can lead to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Melatonin: A hormone with a similar indole moiety, involved in regulating sleep.
5-Methoxy-N-acetyltryptamine: A derivative of tryptophan with similar structural features.
Uniqueness
4-{[5-({[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]AMINO}CARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]AMINO}-4-OXOBUTANOIC ACID is unique due to its combination of an indole moiety, a thiazole ring, and a butanoic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H22N4O5S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[[5-[2-(5-methoxy-1H-indol-3-yl)ethylcarbamoyl]-4-methyl-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H22N4O5S/c1-11-18(30-20(23-11)24-16(25)5-6-17(26)27)19(28)21-8-7-12-10-22-15-4-3-13(29-2)9-14(12)15/h3-4,9-10,22H,5-8H2,1-2H3,(H,21,28)(H,26,27)(H,23,24,25) |
InChI Key |
RPRGRLYIGSKMKK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CCC(=O)O)C(=O)NCCC2=CNC3=C2C=C(C=C3)OC |
Origin of Product |
United States |
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